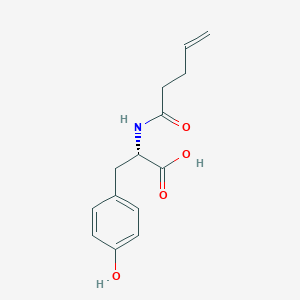

L-Tyrosine, N-(1-oxo-4-pentenyl)-

Description

Contextualizing L-Tyrosine Derivatives within Amino Acid Chemistry and Biochemistry

L-tyrosine, or 4-hydroxyphenylalanine, is one of the 20 standard amino acids used by cells to synthesize proteins. wikipedia.org Beyond its role as a protein building block, L-tyrosine is a crucial precursor for several important biomolecules, including neurotransmitters like dopamine (B1211576) and hormones such as thyroxine. nih.govacademie-sciences.fr Its aromatic phenol (B47542) side chain makes it a target for various modifications, leading to a diverse class of molecules known as L-tyrosine derivatives. academie-sciences.fr These derivatives are formed by chemical alterations at the amino group, the carboxyl group, or the aromatic ring. Such modifications can dramatically alter the parent molecule's physical, chemical, and biological properties. academie-sciences.fr

L-tyrosine's inherent hydrophobicity, though greater than phenylalanine, allows its derivatives to interact with both aqueous and lipid environments, a key feature in biological systems. nih.gov The ability to create derivatives with altered properties, such as modified hydrophilicity or the introduction of reactive groups, makes them valuable tools in biochemical and pharmaceutical research. academie-sciences.frtcichemicals.com

Significance of N-Acylation in Amino Acid Modification and Derivative Functionality

N-acylation is a common and significant modification of amino acids, involving the attachment of an acyl group to the nitrogen atom of the amino group. This process transforms the amino acid into an N-acyl amino acid (NAAA), a class of lipids with diverse biological roles. nih.govnih.gov This modification is not merely a synthetic curiosity; it is a naturally occurring process in various biological systems. frontiersin.org

The addition of an acyl chain can profoundly impact the functionality of the parent amino acid. For instance, N-acylation can:

Alter solubility and transport: The introduction of a lipophilic acyl chain can change the molecule's interaction with cellular membranes and transport proteins. nih.gov

Influence biological activity: Many NAAAs act as signaling molecules, regulating processes like inflammation, energy homeostasis, and cell proliferation. nih.govwikipedia.org For example, N-arachidonoyl-ethanolamine (anandamide), a well-known endocannabinoid, is structurally related to NAAAs. nih.gov

Serve as biosynthetic intermediates: N-acylated amino acids can be precursors for other important cellular metabolites. frontiersin.org

The diversity of fatty acids that can be attached to an amino acid allows for the generation of a vast array of NAAAs with potentially unique biological functions. nih.gov

Rationale for Investigating the Pentenoyl Moiety in L-Tyrosine Derivatives

The specific choice of a pentenoyl moiety for acylating L-tyrosine is driven by the unique chemical features of this group. The pentenoyl group contains a carbon-carbon double bond, which introduces a degree of unsaturation. This unsaturation can influence the molecule's shape and reactivity.

Overview of Academic Research Trajectories for N-(1-oxo-4-pentenyl)-L-Tyrosine

While direct and extensive research specifically on N-(1-oxo-4-pentenyl)-L-Tyrosine is not widely documented in publicly available literature, the broader research on N-acyl-L-tyrosine derivatives provides a clear trajectory for its potential investigation. Academic interest in N-acyl amino acids (NAAAs) has grown significantly, driven by their roles as signaling lipids and their structural relationship to endocannabinoids. nih.govnih.gov

Research in this area generally follows several key paths:

Synthesis and Characterization: The initial step involves the chemical synthesis of the specific NAAA, such as N-(1-oxo-4-pentenyl)-L-Tyrosine, and its thorough characterization using analytical techniques. The synthesis of N-acetyl-L-tyrosine, a related compound, has been well-described and optimized. chemicalbook.comcaltech.edu

Biological Activity Screening: Once synthesized, these compounds are often screened for various biological activities. For instance, N-acyl-L-tyrosine derivatives have been evaluated as activators of peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism. nih.gov

Metabolic Studies: Researchers investigate how these compounds are metabolized in biological systems. This includes identifying the enzymes responsible for their synthesis and degradation. frontiersin.org For example, N-acyl-L-amino-acid amidohydrolases are enzymes that hydrolyze N-acylated amino acids. ebi.ac.uk

Therapeutic Potential: A significant driver of this research is the potential for these compounds to be used as therapeutic agents for various conditions, including metabolic diseases and cancer. academie-sciences.frnih.gov

The study of N-(1-oxo-4-pentenyl)-L-Tyrosine would likely follow these established research trajectories, aiming to understand its unique properties and potential applications in chemical biology and medicine.

Properties

CAS No. |

823195-91-1 |

|---|---|

Molecular Formula |

C14H17NO4 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-(pent-4-enoylamino)propanoic acid |

InChI |

InChI=1S/C14H17NO4/c1-2-3-4-13(17)15-12(14(18)19)9-10-5-7-11(16)8-6-10/h2,5-8,12,16H,1,3-4,9H2,(H,15,17)(H,18,19)/t12-/m0/s1 |

InChI Key |

OIXIJOATZZCVJG-LBPRGKRZSA-N |

Isomeric SMILES |

C=CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |

Canonical SMILES |

C=CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 1 Oxo 4 Pentenyl L Tyrosine

Chemo-selective N-Acylation Strategies for L-Tyrosine

The chemical synthesis of N-(1-oxo-4-pentenyl)-L-Tyrosine requires careful control of reaction conditions to ensure that the acylation occurs specifically at the α-amino group, avoiding undesired reactions at the phenolic hydroxyl group.

Direct N-Acylation Approaches and Reaction Optimization

Direct N-acylation of L-tyrosine with an activated form of 4-pentenoic acid, such as 4-pentenoyl chloride, is a straightforward approach. However, the nucleophilicity of the phenolic hydroxyl group can lead to the formation of O-acylated byproducts. The selectivity of the reaction is highly dependent on the pH. Alkaline conditions generally favor N-acylation, while acidic conditions can promote O-acylation. beilstein-journals.org

To enhance chemo-selectivity for N-acylation, the reaction can be performed in the presence of a base like triethylamine (B128534) (Et3N), often in combination with a coupling reagent. academie-sciences.fr For instance, the condensation of L-tyrosine esters with fatty acid chlorides has been successfully achieved using triethylamine in the presence of 4-dimethylaminopyridine (B28879) (DMAP). academie-sciences.fr A similar strategy could be employed for the synthesis of N-(1-oxo-4-pentenyl)-L-Tyrosine.

Optimization of reaction parameters such as solvent, temperature, and the stoichiometry of reagents is crucial. Non-polar aprotic solvents are often preferred to minimize the solubility of the zwitterionic amino acid and favor the reaction at the amino group. The slow addition of the acylating agent at low temperatures can also help to control the reaction and improve the yield of the desired N-acylated product.

Protecting Group Chemistry in Multi-step Syntheses of L-Tyrosine Derivatives

To circumvent the issue of chemo-selectivity in direct acylation, a more robust strategy involves the use of protecting groups. This multi-step approach ensures that only the desired functional group is available for reaction.

The synthesis of N-(1-oxo-4-pentenyl)-L-Tyrosine can be strategically planned using orthogonal protecting groups, which can be removed under different conditions without affecting each other. peptide.com A common approach involves the protection of the carboxyl group as an ester (e.g., methyl or benzyl (B1604629) ester) and/or the phenolic hydroxyl group as an ether (e.g., benzyl ether). academie-sciences.frpeptide.com

A plausible synthetic route would be:

Protection of the carboxyl group: L-tyrosine can be converted to its methyl ester hydrochloride by reaction with methanol (B129727) and thionyl chloride. caltech.edu

Protection of the amino group: The resulting L-tyrosine methyl ester can then have its amino group protected, for example, with a tert-butyloxycarbonyl (Boc) group by reacting with di-tert-butyl dicarbonate (B1257347) (Boc₂O). academie-sciences.fr

Acylation of the hydroxyl group (if necessary for other modifications, but avoided for N-acylation): For selective N-acylation, the hydroxyl group is typically left unprotected, relying on the higher reactivity of the amino group under basic conditions. However, if O-acylation is a persistent issue, a protective group for the phenol (B47542), such as a benzyl ether, can be introduced. academie-sciences.fr

Selective deprotection of the amino group: If the amino group was protected, it would be selectively deprotected to allow for N-acylation.

N-acylation: The protected L-tyrosine derivative is then reacted with 4-pentenoyl chloride or 4-pentenoic acid in the presence of a suitable coupling agent (e.g., DCC, HBTU) to form the N-acyl bond. academie-sciences.fr

Deprotection: Finally, the protecting groups on the carboxyl and hydroxyl (if any) groups are removed to yield the final product, N-(1-oxo-4-pentenyl)-L-Tyrosine. For example, a benzyl ester can be cleaved by hydrogenolysis, while a methyl ester can be hydrolyzed under basic conditions. academie-sciences.fr

| Synthetic Step | Reagents and Conditions | Protecting Group | Purpose |

| Carboxyl Protection | Methanol, Thionyl Chloride | Methyl Ester | Prevents side reactions at the carboxyl group. |

| Amino Protection | Di-tert-butyl dicarbonate (Boc₂O) | Boc | Directs acylation to other sites or is removed for N-acylation. |

| N-Acylation | 4-pentenoyl chloride, Triethylamine | - | Forms the desired amide bond. |

| Deprotection | Acidic or basic hydrolysis, Hydrogenolysis | - | Removes protecting groups to yield the final product. |

Stereochemical Control and Retention of L-Configuration in Derivatization

Throughout the synthetic sequence, it is imperative to maintain the original L-configuration of the tyrosine molecule. Racemization at the α-carbon can occur under harsh reaction conditions, particularly during the activation of the carboxyl group or in strongly basic solutions.

The use of standard protecting groups like Boc and Fmoc, along with well-established coupling reagents used in peptide synthesis, generally proceeds with minimal racemization. peptide.com The formation of an azlactone intermediate, a common pathway for racemization, is less likely when the carboxyl group is protected as an ester. caltech.edu Stereoselective synthesis methods are designed to preserve the chirality of the starting material, ensuring the biological relevance of the final compound. nih.govnih.gov Therefore, by employing mild reaction conditions and appropriate protecting group strategies, the L-configuration of N-(1-oxo-4-pentenyl)-L-Tyrosine can be retained.

Biocatalytic Approaches to N-Acylated L-Tyrosine Derivatives

Biocatalysis offers a green and highly selective alternative to chemical synthesis. Enzymes and whole-cell systems can be employed to synthesize N-acylated amino acids with high specificity and under mild conditions.

Enzyme-Mediated N-Acylation and Derivatization

Enzymes such as aminoacylases and proteases have shown potential in catalyzing the formation of N-acyl-amino acids. nih.gov These enzymes can facilitate the condensation of a fatty acid with an amino acid. For the synthesis of N-(1-oxo-4-pentenyl)-L-Tyrosine, an enzyme with specificity for both L-tyrosine and 4-pentenoic acid would be required.

The enzymatic synthesis often necessitates the activation of the fatty acid to an energy-rich intermediate, such as an acyl-coenzyme A (CoA) thioester, to drive the reaction towards amide bond formation. nih.gov N-acyl amino acid synthases (NAS) are a class of enzymes that catalyze this type of condensation. nih.gov While a specific enzyme for the synthesis of N-(1-oxo-4-pentenyl)-L-Tyrosine may not be readily available, enzyme engineering and screening of microbial sources could identify suitable candidates.

The advantages of enzymatic synthesis include high chemo-, regio-, and stereoselectivity, eliminating the need for protecting groups and reducing the risk of racemization. nih.gov

| Enzyme Class | Substrates | Product | Key Advantages |

| Aminoacylases | L-Tyrosine, Activated 4-pentenoic acid | N-(1-oxo-4-pentenyl)-L-Tyrosine | High stereoselectivity, mild reaction conditions. |

| Proteases (in reverse) | L-Tyrosine, 4-pentenoic acid ester | N-(1-oxo-4-pentenyl)-L-Tyrosine | Can work with non-activated acids under certain conditions. |

| N-acyl amino acid synthases | L-Tyrosine, 4-pentenoyl-CoA | N-(1-oxo-4-pentenyl)-L-Tyrosine | High efficiency and specificity. |

Microbial Fermentation Strategies for Tyrosine Precursors and Derivatives

Metabolic engineering of microorganisms provides a powerful platform for the production of L-tyrosine and its derivatives. nih.gov Strains of Escherichia coli and Saccharomyces cerevisiae have been engineered to overproduce L-tyrosine from simple carbon sources like glucose. nih.gov

While the direct microbial production of N-(1-oxo-4-pentenyl)-L-Tyrosine has not been reported, a hybrid approach is feasible. This would involve the fermentative production of L-tyrosine, followed by its purification and subsequent enzymatic or chemical N-acylation.

A more advanced strategy would involve the development of a microbial cell factory capable of producing the final compound in a single fermentation process. This would require the introduction of a biosynthetic pathway for 4-pentenoic acid and an enzyme capable of coupling it to L-tyrosine into a tyrosine-overproducing microbial strain. This approach, although challenging, represents a sustainable and potentially cost-effective route for the production of N-(1-oxo-4-pentenyl)-L-Tyrosine.

Emerging Synthetic Techniques for Alkenyl Amino Acid Derivatives

The synthesis of alkenyl amino acid derivatives, such as N-(1-oxo-4-pentenyl)-L-tyrosine, is an area of growing interest due to their utility as building blocks in medicinal chemistry and materials science. Modern synthetic chemistry has moved towards developing more efficient, selective, and environmentally benign methods. These emerging techniques often focus on novel catalytic systems, green reaction conditions, and unique reaction pathways to overcome the limitations of traditional methods.

Catalytic N-H Insertion Reactions

A significant advancement in the synthesis of α-alkenyl α-amino acid derivatives is the use of cooperative catalysis involving dirhodium(II) carboxylates and chiral spiro phosphoric acids. This method facilitates the N-H insertion reaction of vinyldiazoacetates with carbamates under mild and neutral conditions. rsc.org This technique is notable for its high efficiency and excellent control over stereochemistry.

The reaction demonstrates broad substrate compatibility and proceeds with a high turnover frequency, often exceeding 6000 h⁻¹. rsc.org The chiral phosphoric acid acts as a proton shuttle catalyst, which is crucial for achieving high enantioselectivity by promoting the proton transfer of a ylide intermediate. This catalytic system effectively suppresses common side reactions associated with vinyldiazoacetates. rsc.org

Table 1: Enantioselective N-H Insertion for Alkenyl Amino Acid Synthesis rsc.org

| Catalyst System | Substrate | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Dirhodium(II) acetate (B1210297) / Chiral Spiro Phosphoric Acid | Vinyldiazoacetate & tert-butyl carbamate | Neutral, mild | 61-99 | 83-98 |

Green Chemistry Approaches in N-Acylation

Recent research has emphasized the development of "green" synthetic protocols that minimize waste and avoid hazardous materials. For peptide synthesis, which shares fundamental steps with the N-acylation of amino acids, significant progress has been made in replacing traditional solvents like N,N-dimethylformamide (DMF). Ethyl acetate (EtOAc) has emerged as a preferable solvent due to its lower toxicity and reduced water affinity, which is beneficial when using water-sensitive coupling reagents like propylphosphonic anhydride (B1165640) (T3P®). unibo.it

Catalyst-free N-acylation reactions represent another green chemistry advancement. These methods can proceed efficiently under solvent-free conditions or in water, significantly reducing the environmental impact. orientjchem.org For instance, the acylation of various amines with acetic anhydride has been shown to give excellent yields in very short reaction times without the need for a catalyst. orientjchem.org Furthermore, flow chemistry systems, such as the H-Cube® system using a reusable palladium on carbon (Pd/C) catalyst, offer a greener alternative for steps like deprotection by generating hydrogen on-demand from water. unibo.it

Table 2: Comparison of Green Peptide Coupling and Acylation Conditions

| Method | Coupling/Acylating Reagent | Solvent | Base | Key Feature | Reference |

|---|---|---|---|---|---|

| Green Solution-Phase Peptide Synthesis (GSolPPS) | Propylphosphonic anhydride (T3P®) | Ethyl acetate (EtOAc) | Diisopropylethylamine (DIPEA) | Complete conversion in 5 minutes at room temperature. | unibo.it |

| Catalyst-Free N-Acylation | Acetic anhydride | Solvent-free | None | High yields (e.g., 91% for p-nitroaniline) in minutes. | orientjchem.org |

| Flow Hydrogenation | H-Cube® (Pd/C cartridge) | Ethyl acetate (EtOAc) | N/A (Deprotection) | In situ hydrogen generation, reusable catalyst. | unibo.it |

Novel Rearrangement and Metal-Free Reactions

The development of metal-free synthetic routes is a key goal in modern organic chemistry. A notable example is the hydrative amination of ynamides and thioalkynes, which proceeds via a sulfonium (B1226848) unibo.itnih.gov-sigmatropic rearrangement. nih.gov This strategy provides a practical and mild pathway to α-amino acid derivatives using readily available sulfinamides as the nitrogen source, showcasing a novel mechanistic approach that avoids transition metals. nih.gov

Metal-Mediated Reactions in Aqueous Media

Performing organic reactions in water is a cornerstone of green chemistry. A zinc-mediated conjugate addition of alkyl halides to α-phthalimidoacrylate derivatives has been developed for the synthesis of α-amino acid derivatives. rsc.org This reaction proceeds effectively in the presence of ammonium (B1175870) chloride in water, and interestingly, no reaction is observed in the absence of water, highlighting the unique role of the aqueous medium in activating the reagents. rsc.org Such methods offer a simplified, often safer, alternative to traditional organometallic reactions conducted in anhydrous organic solvents.

Mechanistic Investigations of N 1 Oxo 4 Pentenyl L Tyrosine Reactivity

Reaction Pathways and Intermediate Characterization in Organic Transformations

The reactivity of N-(1-oxo-4-pentenyl)-L-Tyrosine is governed by the interplay of its three primary functional regions: the N-acylamino acid backbone, the phenolic side chain, and the terminal pentenyl group. Synthetic and degradative pathways often involve distinct, characterizable intermediates.

A primary reaction pathway involves the modification or removal of the N-pentenoyl group. This group can act as a protecting group for the amine of L-tyrosine. Its deprotection can be achieved under specific conditions, notably through reaction with aqueous iodine. This process is believed to proceed through an iodocyclization mechanism, forming a transient iodolactone intermediate which is subsequently hydrolyzed to release the free amino acid. nih.gov This pathway highlights a selective reaction involving the pentenyl chain in proximity to the amide carbonyl.

The synthesis of N-(1-oxo-4-pentenyl)-L-Tyrosine itself, typically via acylation of L-tyrosine with an activated 4-pentenoic acid derivative (like 4-pentenoyl chloride), must account for the competing reactivity of the phenolic hydroxyl group. Under certain conditions, particularly basic ones, O-acylation can occur, leading to the formation of O,N-diacylated byproducts. google.com The reaction pathway must be controlled, often by adjusting pH, to favor N-acylation. For instance, in related acetylations, O-acetyl groups can be selectively hydrolyzed by raising the pH after the initial reaction is complete. google.com

In biological or biomimetic contexts, the tyrosine moiety can undergo enzymatic transformations. For example, during the catalytic turnover of tyrosine hydroxylase, pterin-based intermediates such as 4a-hydroxytetrahydrobiopterin (4a-OH-BH4) and a more stable cyclic ether adduct are formed. nih.gov While this reaction involves an external enzyme, it underscores the inherent reactivity of the tyrosine core, which can be a site for complex, multi-step transformations involving distinct intermediates. The characterization of such transient species relies on techniques like reversed-phase chromatography, which can separate intermediates based on polarity and structure. nih.gov

| Reaction Type | Reagents/Conditions | Key Intermediate | Primary Product |

| N-Pentenoyl Deprotection | Aqueous Iodine (I₂) | Iodolactone | L-Tyrosine |

| Acylation of L-Tyrosine | 4-Pentenoyl Chloride | - | N-(1-oxo-4-pentenyl)-L-Tyrosine |

| Potential Side Reaction | Excess Acylating Agent / Basic pH | - | O,N-bis(1-oxo-4-pentenyl)-L-Tyrosine |

| Enzymatic Hydroxylation (Analogous) | Tyrosine Hydroxylase, Tetrahydrobiopterin | 4a-hydroxytetrahydrobiopterin | N-(1-oxo-4-pentenyl)-L-DOPA |

Role of the Pentenyl Moiety in Selective Chemical Transformations (e.g., Olefin Metathesis, Conjugate Addition)

The terminal alkene of the pentenyl moiety is a versatile handle for introducing new carbon-carbon bonds and functional groups through selective chemical transformations. nih.gov

Olefin Metathesis: This powerful reaction class has been adapted for modifying complex biomolecules in aqueous environments. nih.gov The pentenyl group on N-(1-oxo-4-pentenyl)-L-Tyrosine can participate in cross-metathesis (CM) reactions with other alkenes in the presence of a suitable catalyst, such as a ruthenium-based Grubbs catalyst. This allows for the covalent attachment of various molecular probes, polymers, or other functional units. The reaction involves the formation of a metallacyclobutane intermediate from the reaction of the catalyst's metal alkylidene with the pentenyl alkene. nih.gov This strategy is a cornerstone for the site-specific modification of peptides and proteins where an analogue of N-(1-oxo-4-pentenyl)-L-Tyrosine has been incorporated. nih.gov

Conjugate Addition: While the isolated pentenyl alkene is not a classical Michael acceptor, its reactivity can be harnessed in other addition reactions. For instance, in acid-promoted reactions, the double bond can be activated towards nucleophilic attack. nih.gov A more relevant transformation is the iodolactonization reaction mentioned previously, which is an intramolecular conjugate addition initiated by the electrophilic attack of iodine on the double bond, with the amide oxygen acting as the intramolecular nucleophile. nih.gov Furthermore, the alkene can undergo standard electrophilic additions (e.g., hydrohalogenation, hydration) to introduce functionality at the 4- or 5-position of the pentenoyl chain, although selectivity can be a challenge.

The utility of these transformations is contingent on the development of catalysts and reaction conditions that are compatible with the other functional groups in the molecule, particularly the sensitive phenolic ring and the chiral center. nih.gov

| Transformation | Reaction Class | Catalyst/Reagent | Functional Outcome |

| C-C Bond Formation | Olefin Cross-Metathesis | Grubbs Catalyst (e.g., Ru-based) | Lengthening or functionalization of the pentenyl chain |

| Intramolecular Cyclization | Iodolactonization | Iodine (I₂) | Formation of a five- or six-membered lactone |

| Functional Group Addition | Electrophilic Addition | H-X, H₂O/H⁺ | Introduction of halo or hydroxyl groups to the side chain |

Stereoelectronic Effects on Reactivity Profiles

Stereoelectronic effects—the interplay of steric and electronic properties—profoundly influence the reactivity of N-(1-oxo-4-pentenyl)-L-Tyrosine at its various functional sites.

The inherent chirality of the L-tyrosine core can direct the stereochemical outcome of reactions on the flexible pentenyl side chain, particularly in the presence of chiral catalysts or reagents. Asymmetric transformations, such as catalyzed hydrogenations or epoxidations of the alkene, could potentially exhibit diastereoselectivity due to the influence of the fixed stereocenter at the alpha-carbon.

The electronic nature of the substituents on reactants significantly impacts reaction rates and selectivity. In reactions targeting the tyrosine ring, the electron-donating character of the phenolic hydroxyl group activates the ring towards electrophilic substitution. Conversely, the N-acyl group is electron-withdrawing, which slightly deactivates the amino acid portion but is crucial for the reactivity of the amide itself. The electronic properties of reagents are also critical. For instance, in tyrosine click reactions, triazolinedione reagents substituted with electron-donating groups have been shown to provide stability in aqueous media without compromising reactivity towards the phenolic side chain of tyrosine. nih.gov

Hydrogen bonding plays a critical role, particularly in reactions involving the phenolic group. The protein environment in natural systems precisely positions tyrosine residues and modulates their pKa and redox potential through hydrogen bond networks. nih.gov In solution, the solvent and buffer can form hydrogen bonds with the phenol (B47542), amide, and carboxylic acid groups of N-(1-oxo-4-pentenyl)-L-Tyrosine, influencing the accessibility and nucleophilicity of these sites. This is evident in enzymatic reactions where disrupting hydrogen bonds can significantly alter electron transfer rates. nih.gov

Photochemical or Radiolytic Reactivity of N-(1-oxo-4-pentenyl)-L-Tyrosine

The tyrosine moiety is the primary site of photochemical and radiolytic activity in the molecule, as the phenolic ring is a potent chromophore and is susceptible to one-electron oxidation.

Radiolytic Reactivity: Exposure to ionizing radiation or radical-generating systems (such as those derived from peroxynitrite) leads to the oxidation of the tyrosine phenol. nih.gov Pulse radiolysis studies on tyrosine have shown that it reacts with oxidizing radicals like the tert-butoxyl radical (t-BuO•) to form a tyrosyl radical (TyrO•). The reaction rate is highly pH-dependent, as the radical preferentially oxidizes the deprotonated phenolate (B1203915) form. nih.gov At pH 7.4, the rate constant for the reaction of t-BuO• with tyrosine is estimated to be about 3 × 10⁵ M⁻¹ s⁻¹. nih.gov This tyrosyl radical is a key intermediate that can subsequently dimerize to form dityrosine (B1219331) cross-links or react with other species like nitrogen dioxide radicals (•NO₂) to form nitrotyrosine derivatives. nih.govnih.gov

| Radical Species | Target Site | Rate Constant (M⁻¹ s⁻¹) | Resulting Species |

| tert-Butoxyl radical (t-BuO•) | Tyrosine Phenolate (pH 10) | 7 ± 3 × 10⁷ | Tyrosyl Radical (TyrO•) |

| Carbonate radical (CO₃•⁻) | Desferrioxamine (analogue) | (1.70 ± 0.02) × 10⁹ | Oxidized Product |

| Nitrogen dioxide radical (•NO₂) | Desferrioxamine (analogue) | (7.6 ± 0.4) × 10⁶ | Oxidized Product |

Photochemical Reactivity: The tyrosine phenol can participate in photo-induced proton-coupled electron-transfer (PCET) reactions. nih.gov When excited by light, such as blue light in certain biological photoreceptors, the tyrosine residue can act as an electron and proton donor. nih.gov This process can generate a neutral tyrosyl radical. The efficiency and pathway of this photochemical reaction are highly dependent on the local environment, including the presence of nearby proton acceptors and the configuration of hydrogen bonds. nih.gov The pentenyl group itself is not typically photoactive under these conditions, but its conformational flexibility could influence the orientation and accessibility of the tyrosine ring to photochemical reactants.

Biochemical Interactions and Cellular Pathway Modulation by N 1 Oxo 4 Pentenyl L Tyrosine

Elucidation of Molecular Targets in In Vitro Biological Systems

The primary molecular role of N-acetyl-L-tyrosine is to serve as a precursor for the synthesis of L-tyrosine, which in turn is a substrate for the production of several key neurotransmitters. patsnap.compatsnap.com Once administered, NALT is deacetylated in the body, primarily in the kidneys, to yield L-tyrosine. examine.com This free L-tyrosine then enters the metabolic pathways where it acts as a direct precursor to catecholamines. patsnap.com

The key molecular targets influenced by NALT are therefore the enzymes involved in the catecholamine synthesis pathway. patsnap.com The rate-limiting step in this pathway is the enzyme tyrosine hydroxylase, which converts L-tyrosine to L-DOPA. patsnap.comnih.gov Subsequently, L-DOPA is converted to dopamine (B1211576), which can then be further metabolized into norepinephrine (B1679862) and epinephrine. nih.govwikipedia.org Thus, the administration of NALT indirectly targets the enzymatic machinery responsible for producing these vital neurotransmitters.

Enzyme-Compound Interaction Studies and Mechanistic Insights (In Vitro)

In vitro studies and mechanistic analyses have focused on how N-acylated tyrosine derivatives, represented by NALT, influence enzyme systems, particularly those involved in tyrosine metabolism.

The primary interaction of NALT with tyrosine-modifying enzymes is indirect. After its conversion to L-tyrosine, it serves as a substrate for tyrosine hydroxylase. patsnap.com The availability of L-tyrosine is a critical factor in the rate of catecholamine synthesis, especially under conditions of high demand or stress. examine.commindlabpro.com By increasing the pool of available L-tyrosine, NALT can enhance the activity of tyrosine hydroxylase, leading to increased production of L-DOPA and downstream neurotransmitters. patsnap.com

It is important to note that other derivatives of tyrosine can act as direct inhibitors of this enzyme. For instance, N-Methyl-L-tyrosine acts as a competitive inhibitor of tyrosine hydroxylase. scbt.com This highlights how different modifications to the L-tyrosine structure can lead to opposing effects on the same enzyme.

The influence of NALT extends to other enzyme systems through its downstream effects. The neurotransmitters synthesized from the L-tyrosine provided by NALT, such as dopamine and norepinephrine, go on to interact with a variety of enzymes involved in their signaling and degradation. These include monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are responsible for the breakdown of catecholamines. nih.gov

Furthermore, L-tyrosine itself is a precursor for the synthesis of thyroid hormones (thyroxine and triiodothyronine) and melanin (B1238610). drugbank.comnih.gov Therefore, an increased availability of L-tyrosine from NALT could potentially influence the enzymatic pathways governing the production of these molecules as well.

Influence on Cellular Signaling Pathways (In Vitro/Cellular Models)

Recent research has indicated that NALT can directly influence cellular signaling pathways related to stress response. In studies using Drosophila larvae and cultured cells, NALT was shown to induce a state of "mitohormesis," a protective cellular response to mild stress. nih.govnih.gov

The proposed mechanism involves NALT causing a transient and mild perturbation of mitochondria, leading to a small increase in the production of reactive oxygen species (ROS). nih.govnih.gov This low level of ROS then activates specific signaling pathways. One key pathway involves the activation of the transcription factor FoxO, which in turn increases the expression of antioxidant enzymes. nih.govnih.gov Another pathway involves the activation of Keap1, which is a critical regulator of the Nrf2 antioxidant response. nih.govnih.gov These findings suggest that NALT can modulate cellular redox signaling and enhance cellular resilience to stress. nih.govembopress.org

| Signaling Pathway | Effect of NALT | Key Mediators | Outcome |

| Mitohormesis | Induction | Mitochondrial ROS | Increased stress tolerance |

| FoxO Signaling | Activation | FoxO | Increased antioxidant enzyme expression |

| Keap1-Nrf2 Pathway | Activation | Keap1 | Enhanced antioxidant response |

Receptor-Ligand Binding Analysis in Biochemical Assays

Direct receptor-ligand binding analysis for N-acetyl-L-tyrosine itself is not a primary focus of research, as its main role is considered to be that of a pro-drug for L-tyrosine. However, the downstream products of the pathway it fuels have extensive and well-characterized receptor interactions.

Dopamine, norepinephrine, and epinephrine, the synthesis of which is supported by NALT, are ligands for a wide range of adrenergic and dopaminergic receptors. wikipedia.org These G-protein coupled receptors are crucial for mediating the effects of these neurotransmitters throughout the central nervous system and the periphery. For example, norepinephrine binds to alpha and beta-adrenergic receptors to modulate a wide array of physiological processes. wikipedia.org

While NALT itself may not be a primary ligand for these receptors, its ability to increase the supply of their endogenous ligands is its key mechanism of action in a broader physiological context. patsnap.commindlabpro.com

Cellular Uptake and Intracellular Fate Studies (In Vitro)

The acetylation of L-tyrosine to form NALT is believed to enhance its solubility and potentially its bioavailability compared to L-tyrosine itself. examine.comnooroots.com While specific in vitro cellular uptake mechanisms for NALT are not extensively detailed in the available literature, it is understood that upon entering the body, it is metabolized to L-tyrosine. patsnap.com

The intracellular fate of the resulting L-tyrosine is well-documented. It is utilized in several key metabolic pathways:

Protein Synthesis: Incorporated into new proteins.

Neurotransmitter Synthesis: As described earlier, it is converted into catecholamines in neuronal cells and the adrenal medulla. nih.gov

Hormone Production: Used in the thyroid gland for the synthesis of thyroid hormones. nih.govdrugbank.com

Melanin Production: Acts as a precursor for melanin synthesis in melanocytes. drugbank.com

Catabolism: Can be broken down into fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle for energy production. nih.gov

Theoretical and Computational Chemistry Approaches

Molecular Docking and Ligand-Biomolecule Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid, to form a stable complex. nuv.ac.in This method is crucial for predicting the binding affinity and mode of interaction between a ligand, such as L-Tyrosine, N-(1-oxo-4-pentenyl)-, and its potential biological targets.

In the context of L-Tyrosine derivatives, molecular docking is frequently used to study interactions with enzymes like tyrosine kinases or tyrosinase-related proteins. ekb.egmdpi.com For instance, studies on tyrosine kinase inhibitors use docking to understand how different compounds fit into the enzyme's active site. mdpi.com The process involves generating various binding poses of the ligand within the target's binding pocket and scoring them based on energy functions to identify the most stable conformation. ekb.eg

For L-Tyrosine, N-(1-oxo-4-pentenyl)-, a molecular docking study would involve:

Obtaining the 3D structure of a potential target protein, such as a specific tyrosine kinase, from a database like the Protein Data Bank (PDB). mdpi.com

Using software like AutoDock Vina or Molegro Virtual Docker to predict how the N-(1-oxo-4-pentenyl) substituent influences the binding of the L-Tyrosine core within the active site. ekb.egmdpi.com

Analyzing the resulting protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity.

Research on related compounds demonstrates that interactions with key amino acid residues in the active site are critical for inhibitory activity. For example, docking studies of inhibitors with Abl-wt kinase have identified specific hydrogen bonds and hydrophobic contacts that determine binding energy. mdpi.com A similar analysis for L-Tyrosine, N-(1-oxo-4-pentenyl)- would elucidate its mechanism of action and guide the design of more effective derivatives.

Table 1: Representative Data from Molecular Docking Analysis of a Ligand with a Tyrosine Kinase Target This table presents hypothetical yet representative data based on typical docking study outcomes for tyrosine kinase inhibitors.

| Parameter | Value/Description | Significance |

|---|---|---|

| Binding Affinity (kcal/mol) | -9.5 | Indicates a strong, favorable binding interaction. |

| Hydrogen Bonds | Interactions with MET-318, THR-315 | Key stabilizing interactions that anchor the ligand in the active site. |

| Hydrophobic Interactions | Contacts with VAL-289, LEU-370, ILE-313 | Contribute to the stability of the complex by interacting with nonpolar residues. |

| Interacting Residues | GLU-286, MET-318, ILE-313, THR-315, VAL-289, LEU-370 | Shows the specific amino acids in the binding pocket that the ligand interacts with. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. nih.govresearchgate.net These methods can determine molecular geometries, vibrational frequencies, and electronic characteristics such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov

For L-Tyrosine and its derivatives, quantum chemical studies have provided insights into their structural stability and reaction mechanisms. researchgate.net For example, calculations on L-Tyrosine have been used to determine its molecular descriptors, oxidation and reduction potentials, and the relative stability of its different conformational and ionic forms. nih.gov Studies on nitrotyrosine have used DFT to explore its formation mechanism and electronic properties. researchgate.net

Applying these methods to L-Tyrosine, N-(1-oxo-4-pentenyl)- would allow for a detailed understanding of its intrinsic chemical nature. Key parameters that could be calculated include:

Optimized Geometry: Predicting the most stable 3D structure and bond parameters.

Partial Charges: Determining the charge distribution across the atoms, which influences intermolecular interactions.

Frontier Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability.

Reactivity Descriptors: Parameters like chemical hardness, electronegativity, and electrophilicity index can be derived to predict how the molecule will behave in chemical reactions. nih.gov

This information is vital for predicting reaction pathways and understanding the molecule's potential for engaging in specific biochemical processes.

Table 2: Key Electronic and Reactivity Descriptors from Quantum Chemical Calculations This table shows typical parameters obtained from DFT calculations for a molecule like an L-Tyrosine derivative, based on published studies. nih.gov

| Descriptor | Typical Value Range | Interpretation |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Represents the ability to donate an electron. |

| LUMO Energy | -1.0 to -2.0 eV | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. |

| Dipole Moment | 2.0 to 10.0 Debye | Measures the overall polarity of the molecule, affecting solubility and intermolecular forces. |

| Chemical Hardness | ~2.0 to 2.5 eV | Measures resistance to change in electron configuration. nih.gov |

| Electrophilicity Index (ω) | ~1.5 to 3.0 eV | Quantifies the molecule's ability to act as an electrophile. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a ligand like L-Tyrosine, N-(1-oxo-4-pentenyl)-, MD simulations can provide deep insights into its conformational flexibility and the dynamic behavior of its complex with a biological target. nih.gov

MD simulations on L-Tyrosine and related peptides have been used to explore their conformational landscapes and the stability of their interactions with enzymes. nih.govmdpi.com For example, a 100-nanosecond MD simulation of L-Tyrosine in the active site of the enzyme CYP76AD1 showed that key catalytic distances remained stable, confirming the viability of the docked pose for subsequent reaction mechanism studies. nih.gov

An MD simulation of L-Tyrosine, N-(1-oxo-4-pentenyl)- bound to a target protein would involve:

Placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions).

Calculating the forces between atoms and solving Newton's equations of motion to simulate their movement over a specific period (nanoseconds to microseconds).

Analyzing the resulting trajectory to understand the system's dynamic behavior.

Key analyses from an MD simulation include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and the ligand.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation, indicating their strength and importance for binding.

These simulations provide a dynamic view that complements the static picture from molecular docking, offering a more realistic understanding of the ligand-target interaction. nih.gov

Table 3: Common Parameters Analyzed in Molecular Dynamics Simulations This table outlines typical outputs from an MD simulation trajectory analysis for a ligand-protein complex.

| Analysis | Metric | Purpose |

|---|---|---|

| Structural Stability | RMSD (Å) | To evaluate the stability of the ligand's binding pose and the protein backbone over time. |

| Atomic Flexibility | RMSF (Å) | To measure the fluctuation of individual residues or atoms, identifying flexible or rigid regions. |

| Interaction Stability | Hydrogen Bond Occupancy (%) | To determine the percentage of simulation time a specific hydrogen bond is present. |

| Conformational Sampling | Ramachandran Plot | To analyze the conformational space sampled by the protein backbone during the simulation. mdpi.com |

| Binding Free Energy | MM/PBSA or MM/GBSA (kcal/mol) | To estimate the binding free energy of the ligand to the protein. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules, thereby guiding the design of more potent derivatives. researchgate.net

A QSAR study involves:

Compiling a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC50 values).

Calculating a variety of molecular descriptors for each compound, which quantify their physicochemical, electronic, or topological properties.

Dividing the dataset into a training set (to build the model) and a test set (to validate it). nih.gov

Using statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to create an equation that correlates the descriptors with the activity. nih.gov

For L-Tyrosine, N-(1-oxo-4-pentenyl)-, a QSAR model could be developed using a series of its derivatives with variations in the acyl chain or substitutions on the phenyl ring. The resulting model would identify which molecular properties are most critical for the desired biological activity. For example, a QSAR study on thiazolidine-4-one derivatives identified that descriptors related to polarizability, electronegativity, and the number of halogen atoms were positively correlated with antitubercular activity. nih.gov A similar model for derivatives of L-Tyrosine, N-(1-oxo-4-pentenyl)- could provide crucial guidelines for designing compounds with enhanced therapeutic potential.

Table 4: Examples of Molecular Descriptors Used in QSAR Modeling This table lists common classes of descriptors used to build QSAR models, as seen in studies of various bioactive compounds. nih.govnih.gov

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition and properties. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Information about atomic connectivity and molecular branching. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape of the molecule. |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Partial Charges | Electronic properties and reactivity. |

| Physicochemical | LogP (lipophilicity), Molar Refractivity | Properties related to the molecule's behavior in biological systems. |

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of L-Tyrosine, N-(1-oxo-4-pentenyl)-. Both ¹H and ¹³C NMR provide critical information about the molecular framework.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and integration of the proton signals confirm the presence of all structural motifs. The aromatic protons of the tyrosine ring typically appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons of the pentenoyl group exhibit signals corresponding to the vinyl and methylene (B1212753) protons, with their specific chemical shifts and coupling patterns providing evidence for the double bond's position. The α-proton of the tyrosine backbone and the protons of the adjacent methylene group also show characteristic resonances.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for L-Tyrosine, N-(1-oxo-4-pentenyl)- based on related structures.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.2 | 115 - 131 |

| Vinyl CH=CH | 5.0 - 6.0 | 120 - 140 |

| α-CH (Tyrosine) | 4.5 - 4.8 | 55 - 60 |

| β-CH₂ (Tyrosine) | 2.9 - 3.2 | ~37 |

| CH₂ (Pentenoyl) | 2.2 - 2.5 | 30 - 40 |

| Amide NH | 7.5 - 8.5 | N/A |

| Carboxyl OH | 10 - 12 | N/A |

| Carbonyl (Amide) | N/A | ~170 |

| Carbonyl (Carboxyl) | N/A | ~175 |

| Aromatic C-OH | N/A | 155 - 158 |

Note: These are estimated values and actual experimental data may vary.

Mass Spectrometry (MS) and Tandem MS for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and confirming the elemental composition of L-Tyrosine, N-(1-oxo-4-pentenyl)-. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) is employed to probe the structure of the molecule through controlled fragmentation. By selecting the molecular ion (or a protonated/deprotonated version of it) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. For L-Tyrosine, N-(1-oxo-4-pentenyl)-, expected fragmentation pathways would include the loss of the pentenoyl group, decarboxylation of the amino acid moiety, and cleavage of the bond between the α-carbon and the benzyl (B1604629) group of the tyrosine side chain. Analysis of these fragment ions allows for the verification of the different structural components and their connectivity. For example, in the analysis of tyrosine and its derivatives, characteristic losses of the carboxyl group and parts of the side chain are observed. researchgate.netnist.gov The fragmentation of N-acyl tyrosine derivatives often shows a characteristic ion corresponding to the tyrosine fragment. researchgate.net

Table 2: Expected Key Mass Spectrometric Fragments for L-Tyrosine, N-(1-oxo-4-pentenyl)-

| Fragment Description | Expected m/z |

| [M+H]⁺ (Protonated Molecule) | 264.123 |

| [M-H]⁻ (Deprotonated Molecule) | 262.108 |

| Loss of H₂O | 246.113 |

| Loss of CO₂ | 220.128 |

| Tyrosine immonium ion | 136.076 |

| Pentenoyl cation | 83.050 |

Note: The molecular formula for L-Tyrosine, N-(1-oxo-4-pentenyl)- is C₁₄H₁₇NO₄, with a monoisotopic mass of 263.1158 u.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. This technique can determine the precise spatial arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsional angles. For L-Tyrosine, N-(1-oxo-4-pentenyl)-, a successful crystallographic analysis would reveal the conformation of the pentenoyl chain, the orientation of the aromatic ring of the tyrosine moiety, and the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure. While specific crystallographic data for L-Tyrosine, N-(1-oxo-4-pentenyl)- was not found, studies on similar dipeptides and amino acid derivatives provide insights into the expected structural features. illinois.eduresearchgate.net

Chiral Chromatography and Spectropolarimetry for Enantiomeric Purity and Absolute Configuration Assessment

As L-Tyrosine, N-(1-oxo-4-pentenyl)- is a chiral molecule, verifying its enantiomeric purity and confirming its absolute configuration are crucial.

Chiral Chromatography , particularly chiral High-Performance Liquid Chromatography (HPLC), is a powerful technique for separating enantiomers. sigmaaldrich.comresearchgate.net By using a chiral stationary phase, the L- and D-enantiomers of the compound can be resolved into two distinct peaks. The ratio of the areas of these peaks allows for the quantitative determination of the enantiomeric excess (ee).

Spectropolarimetry measures the rotation of plane-polarized light by a chiral substance. The specific rotation is a characteristic physical property of a chiral compound. For L-Tyrosine, N-(1-oxo-4-pentenyl)-, a measurement of its specific rotation can be compared to literature values for related L-amino acid derivatives to confirm the absolute configuration. The sign and magnitude of the rotation are dependent on the wavelength of the light used, the temperature, and the solvent.

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

In many practical scenarios, L-Tyrosine, N-(1-oxo-4-pentenyl)- may be present in a complex mixture, such as a biological matrix or a reaction mixture. Advanced hyphenated techniques are essential for its detection and quantification in such samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. nih.govsigmaaldrich.comnih.govnih.govnih.govnih.gov This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like N-acyl amino acids. A specific LC method can be developed to separate the target compound from other components in the mixture, and then MS/MS is used for its unambiguous identification and quantification, often using multiple reaction monitoring (MRM) for high sensitivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires derivatization of the polar functional groups (carboxylic acid, phenol (B47542), and amide) to increase the volatility of the analyte. nih.govsigmaaldrich.comnorthwestern.edumdpi.com Common derivatization agents include silylating reagents (e.g., MTBSTFA) or a combination of esterification and acylation. sigmaaldrich.commdpi.com The resulting derivative can then be separated by GC and identified by its mass spectrum. While requiring an extra sample preparation step, GC-MS can offer excellent chromatographic resolution.

Applications in Chemical Probe Development and Biological Tool Design

Utilization as a Building Block in Peptide and Peptidomimetic Synthesis

The N-(1-oxo-4-pentenyl) group functions effectively as a protecting group for the α-amino function of L-tyrosine, which is a critical requirement in the stepwise assembly of peptides. nih.gov This application is particularly valuable in specialized synthetic contexts, such as the elaboration of misacylated transfer RNAs (tRNAs), where the aminoacyl group must be stabilized during enzymatic ligation steps. nih.govresearchgate.net

A key advantage of the N-pentenoyl group is its unique deprotection condition. The amide bond is stable during standard peptide synthesis but can be selectively and readily cleaved using aqueous iodine. nih.gov The mechanism is thought to proceed through an iodolactone intermediate, a mild process that preserves other sensitive functionalities within the peptide. nih.gov This orthogonality allows for its use in conjunction with various side-chain protecting groups, enabling the synthesis of complex peptides and "caged" proteins, where side-chain functions can be unmasked in a subsequent, controlled step. nih.gov

Beyond its role as a protecting group, the terminal alkene of the pentenoyl moiety serves as a reactive handle for creating peptidomimetics with constrained conformations. The alkene can participate in intramolecular cyclization reactions, such as those used for peptide "stapling". nih.govnih.gov By linking the N-terminus to a side chain elsewhere in the peptide, this strategy can enforce specific secondary structures like α-helices or β-sheets, which can lead to enhanced biological activity, stability, and binding affinity. The general strategy of N-alkylation and N-acylation is a well-established method for modifying the peptide backbone to influence conformation and stability. nih.gov

| Feature of N-(1-oxo-4-pentenyl) Group | Application in Synthesis | Relevant Findings |

| N-Acyl Amide | Protecting Group | Stabilizes amino acid for ligation; compatible with standard peptide synthesis. nih.govresearchgate.net |

| Mild Deprotection | Selective Removal | Cleaved by aqueous iodine, preserving other protecting groups. nih.gov |

| Terminal Alkene | Peptidomimetic Design | Enables intramolecular cyclization (stapling) to create constrained peptides. nih.govnih.gov |

Development of Fluorescent or Isotopic Labels for Biological Tracing

While the N-(1-oxo-4-pentenyl) group is not intrinsically fluorescent, its terminal alkene is a versatile anchor point for the covalent attachment of fluorescent dyes. This allows for the site-specific labeling of peptides and proteins. nih.govfrontiersin.org A prominent method for this functionalization is the radical-mediated thiol-ene reaction, which is valued for its efficiency and biocompatibility. nih.govrsc.org In this approach, a thiol-modified fluorophore is coupled to the alkene of the pentenoyl group, often under photochemical initiation. rsc.org This type of "click" chemistry is highly specific and can be performed in aqueous solutions, making it ideal for modifying complex biomolecules without causing denaturation. nih.gov

For biological tracing using stable isotopes, research has primarily focused on methods to incorporate ¹³C, ¹⁵N, or ¹⁷O into the core L-tyrosine structure for analysis by Nuclear Magnetic Resonance (NMR) or infrared spectroscopy. nih.govnih.govcore.ac.uk The N-pentenoyl group plays a facilitative role in these applications by acting as a stable, removable handle during the synthesis, ensuring that the isotopically labeled tyrosine unit is correctly incorporated into a larger biopolymer like a tRNA. nih.gov The primary tracing capability, therefore, resides in the isotopically labeled tyrosine core, while the pentenoyl group is a crucial synthetic enabler.

| Labeling Type | Role of N-(1-oxo-4-pentenyl)-L-tyrosine | Key Reaction |

| Fluorescent Labeling | Provides a reactive alkene handle for dye conjugation. | Thiol-ene "click" reaction with a thiol-containing fluorophore. nih.govrsc.org |

| Isotopic Labeling | Acts as a protecting group to facilitate the incorporation of an isotopically-labeled tyrosine core into a larger molecule. | N/A (The label is on the tyrosine, not the pentenoyl group). nih.govnih.govnih.gov |

Design of Affinity Reagents for Target Identification and Validation

Affinity reagents are essential tools for identifying and validating protein targets in drug discovery and chemical biology. princeton.edu These reagents typically consist of a molecule that binds to the target protein and a tag (e.g., biotin) for detection or purification. L-Tyrosine, N-(1-oxo-4-pentenyl)- provides a modular scaffold for constructing such reagents. The peptide portion containing the modified tyrosine can be designed to bind to a specific protein target.

The terminal alkene of the pentenoyl group serves as a convenient and chemically specific site for attaching an affinity tag. nih.gov Using the highly efficient thiol-ene reaction, a thiol-derivatized biotin (B1667282) molecule can be conjugated to the alkene handle. nih.gov This creates a bespoke affinity probe capable of binding to a target and enabling its subsequent capture on a streptavidin matrix for identification. The development of such synthetic affinity reagents is a critical alternative to traditional antibody-based methods. nih.gov Furthermore, the alkene functionality presents the potential for creating covalent probes; upon isomerization to an α,β-unsaturated system, the group can act as a Michael acceptor, forming a permanent covalent bond with nucleophilic residues like cysteine on a protein target, a common strategy for target validation.

Potential in Glycoconjugation Chemistry

Glycoconjugation, the covalent attachment of carbohydrates to proteins and peptides, is critical for studying the roles of glycans in biological recognition events. researchgate.netnih.gov L-Tyrosine, N-(1-oxo-4-pentenyl)- offers a powerful and precise tool for creating synthetic glycoproteins and glycopeptides.

The terminal alkene on the pentenoyl group is an ideal chemical handle for the site-specific attachment of sugar moieties. nih.govnih.gov The thiol-ene "click" reaction is particularly well-suited for this purpose, enabling the conjugation of a thiol-modified carbohydrate to the alkene under mild, aqueous conditions. nih.govrsc.org This method allows for the creation of S-linked glycoconjugates with a well-defined structure and point of attachment. nih.gov By incorporating N-(1-oxo-4-pentenyl)-L-tyrosine into a peptide sequence, a glycan can be installed precisely at that residue, providing an alternative to traditional glycosylation sites on serine, threonine, or asparagine and expanding the toolbox for creating novel neo-glycoproteins for research.

Future Research Directions and Emerging Avenues

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The industrial production of L-tyrosine has evolved from extraction and chemical synthesis to more sustainable biotechnological methods using engineered microbes. wikipedia.orgnih.gov A key future direction is the adaptation of these green methodologies for the synthesis of L-Tyrosine, N-(1-oxo-4-pentenyl)-.

Current research highlights the potential of combined chemoenzymatic strategies to create valuable phytochemicals sustainably. nih.gov A similar approach could be envisioned for L-Tyrosine, N-(1-oxo-4-pentenyl)-, where the L-tyrosine backbone is first produced via fermentation using engineered bacterial strains like Escherichia coli. frontiersin.org Subsequently, the N-acylation step could be performed using enzymatic catalysis, such as by a specific acylase, or through green chemistry principles that minimize waste and avoid harsh reagents. This contrasts with traditional chemical synthesis, which often relies on less environmentally friendly processes. frontiersin.org

Future research will likely focus on:

Developing whole-cell biocatalysts engineered to perform the entire synthesis from simple feedstocks like glucose to the final acylated product.

Investigating novel enzymes capable of specifically attaching the 1-oxo-4-pentenyl group to the L-tyrosine amine.

Optimizing continuous flow systems that integrate microbial fermentation and subsequent enzymatic acylation, enhancing efficiency and scalability. nih.gov

Discovery of Undiscovered Biochemical Activities and Mechanistic Insights

L-tyrosine possesses known antioxidant properties and serves as a metabolic precursor to critical neurotransmitters and hormones. nih.govnih.gov The acylation of L-tyrosine with the pentenyl group could significantly modify its biochemical profile, creating a molecule with novel biological activities. The lipophilic nature of the acyl chain may alter its ability to cross cellular membranes, potentially leading to different pharmacokinetic and pharmacodynamic properties compared to its parent compound.

The unsaturated bond in the pentenyl moiety is a site for potential metabolic transformations, which could lead to undiscovered bioactive derivatives within an organism. Research is needed to explore whether L-Tyrosine, N-(1-oxo-4-pentenyl)- or its metabolites can interact with new biological targets, such as enzymes or receptors that L-tyrosine does not. For instance, studies on other phenolic compounds have shown that structural modifications can drastically change their enzymatic inhibition profiles. mdpi.com

Key research questions include:

Does the N-acyl chain enhance or alter the antioxidant and radical scavenging activities observed in L-tyrosine? nih.gov

Can the compound act as an inhibitor or modulator of enzymes involved in metabolic or signaling pathways, such as tyrosine kinases or phosphatases?

What are the metabolic fates of the 1-oxo-4-pentenyl group in biological systems, and do these pathways produce novel bioactive molecules?

Integration into Advanced Material Science for Bio-hybrid Systems and Functional Materials

L-tyrosine derivatives are already being explored for applications in material science, such as the development of fluorescent molecular probes for sensing and imaging. rsc.org The unique structure of L-Tyrosine, N-(1-oxo-4-pentenyl)- makes it a promising candidate for the creation of advanced functional materials and bio-hybrid systems.

The molecule possesses several functional groups that can be exploited for polymerization or conjugation: the phenolic hydroxyl group, the carboxylic acid, and the terminal alkene of the pentenyl chain. This trifunctional nature allows for diverse chemical modifications and integration into polymer backbones or onto material surfaces.

Emerging avenues in this area include:

Development of novel polymers: Using the compound as a monomer to create biodegradable and biocompatible polymers with tunable properties for applications in tissue engineering or drug delivery.

Creation of functional surfaces: Grafting the molecule onto surfaces to create biocompatible coatings or biosensors. The phenolic group could be used for surface immobilization, while the pentenyl group remains available for further "click" chemistry modifications.

Synthesis of smart materials: Designing hydrogels or other materials that respond to specific biological stimuli, leveraging the potential biochemical activity of the tyrosine headgroup.

Development of High-Throughput Screening (HTS) Assays for Novel Derivatives

To accelerate the discovery of new applications for L-Tyrosine, N-(1-oxo-4-pentenyl)- and its analogues, the development of high-throughput screening (HTS) assays is essential. HTS allows for the rapid testing of large libraries of compounds for specific biological or chemical properties. youtube.com

Building on existing HTS platforms used for L-tyrosine production or enzyme inhibition, new assays could be designed to screen for derivatives of L-Tyrosine, N-(1-oxo-4-pentenyl)- with enhanced functionalities. nih.govnih.gov For example, an HTS assay could be developed to:

Screen for enhanced biochemical activity: A library of derivatives with modifications to the acyl chain or the phenyl ring could be screened for inhibitory effects on a target enzyme, such as striatal-enriched tyrosine phosphatase (STEP). nih.gov

Optimize synthetic pathways: Fluorogenic biosensors, similar to those used to screen for high-yield L-tyrosine producing strains, could be adapted to identify microbial mutants that efficiently synthesize novel derivatives. nih.gov

Identify compounds with specific material properties: HTS methods could be used to screen for derivatives that self-assemble into desired nanostructures or exhibit specific binding properties.

Environmental Chemical Biology Investigations related to its Derivatives

As new derivatives of L-Tyrosine, N-(1-oxo-4-pentenyl)- are synthesized and considered for wider application, a proactive investigation into their environmental fate and impact is crucial. This aligns with the principles of green and sustainable chemistry. nih.gov Environmental chemical biology is an emerging field that seeks to understand the interactions of novel chemical compounds within ecosystems.

Future research should focus on:

Biodegradability studies: Assessing the susceptibility of L-Tyrosine, N-(1-oxo-4-pentenyl)- and its potential polymers or byproducts to microbial degradation.

Ecotoxicology: Evaluating the potential impact of the compound and its derivatives on representative environmental organisms.

Bioaccumulation potential: Determining whether the increased lipophilicity from the acyl chain leads to accumulation in food webs.

By integrating these environmental considerations early in the research and development process, scientists can guide the design of new derivatives that are not only functional but also environmentally benign.

Conclusion

Summary of Key Academic Discoveries and Contributions

Academic research on L-Tyrosine, N-(1-oxo-4-pentenyl)- is still in a nascent stage, with a primary focus on its synthesis and fundamental characterization. The principal contribution to date has been the development of synthetic routes to obtain this compound. One established method involves the acylation of L-Tyrosine using 4-pentenoic acid. This is typically achieved by first protecting the amino group of L-Tyrosine, commonly with a Boc (tert-butyloxycarbonyl) group. The protected L-Tyrosine is then reacted with an activated form of 4-pentenoic acid, followed by deprotection to yield the final product. vulcanchem.com Alternative synthesis strategies, such as enzymatic acylation or solid-phase synthesis, have been proposed to improve efficiency and yield, though these are largely theoretical at this point. vulcanchem.com

The key structural feature of this molecule is the N-acylation of the amino acid L-Tyrosine with a 1-oxo-4-pentenyl group. This modification imparts a degree of hydrophobicity while also introducing a reactive ketone group and a terminal alkene, making it a candidate for further chemical modifications. vulcanchem.com Its stereochemistry, retaining the L-configuration at the alpha-carbon, is crucial for potential interactions within biological systems. vulcanchem.com

Outstanding Research Questions and Future Challenges

Despite its synthesis, the biological functions and potential applications of L-Tyrosine, N-(1-oxo-4-pentenyl)- remain largely unexplored, presenting a number of outstanding research questions. A primary challenge is the determination of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). vulcanchem.com Understanding how the 1-oxo-4-pentenyl modification affects the transport and stability of the L-Tyrosine scaffold is a critical next step.

A significant area for future investigation is target identification. vulcanchem.com It is currently unknown if this compound interacts with specific biological targets, such as neurotransmitter receptors or enzymes. Screening studies are needed to elucidate any potential biological activity. Furthermore, its low aqueous solubility presents a hurdle for its use in biological assays and potential therapeutic contexts, highlighting the need for formulation development to enhance its bioavailability. vulcanchem.com

Broader Academic Impact of N-(1-oxo-4-pentenyl)-L-Tyrosine Research in Chemical Biology

While research on N-(1-oxo-4-pentenyl)-L-Tyrosine itself is limited, its study contributes to the broader field of chemical biology by exploring how modifications to amino acids can alter their properties and potential functions. The synthesis and investigation of such derivatives provide insights into the chemical space that can be explored around natural biomolecules.

The study of N-acyl tyrosine derivatives, in general, has been a fruitful area of research. For instance, other modified tyrosine derivatives have been investigated for their potential as enzyme inhibitors or as components of peptidomimetics with enhanced potency at various receptors. nih.govmtu.edu The unique 1-oxo-4-pentenyl group, with its ketone and alkene functionalities, offers a platform for developing chemical probes or for use in biorthogonal chemistry, where the reactive handles could be used for specific labeling or conjugation in complex biological systems. The challenges in synthesizing and characterizing this specific compound also drive the development of new synthetic methodologies that can be applied to a wider range of amino acid derivatives.

Q & A

Q. How should waste containing L-Tyrosine derivatives be disposed of in compliance with environmental regulations?

- Methodology : Incinerate at >800°C for halogen-free compounds. For aqueous waste, neutralize to pH 7 and adsorb onto activated carbon before disposal. Document handling per OSHA guidelines (29 CFR 1910.1200) and consult SDS of analogous compounds (e.g., N-Acetyl-L-Tyrosine) for hazard classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.